molecular formula C16H12BrF3N2O2 B2875498 (2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone CAS No. 2034568-18-6

(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2875498
CAS No.: 2034568-18-6
M. Wt: 401.183
InChI Key: LCLLILKTEJWXJQ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound featuring a bromophenyl group, a trifluoromethyl-substituted pyridine, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between an imine and a ketene. This step requires precise control of temperature and pressure to ensure the formation of the four-membered ring.

  • Introduction of the Trifluoromethyl-Pyridine Group: : The trifluoromethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a pyridine derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.

  • Coupling with the Bromophenyl Group: : The final step involves coupling the bromophenyl group with the azetidinone intermediate. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the brom

Properties

IUPAC Name

(2-bromophenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N2O2/c17-12-5-2-1-4-11(12)15(23)22-8-10(9-22)24-14-7-3-6-13(21-14)16(18,19)20/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLILKTEJWXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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